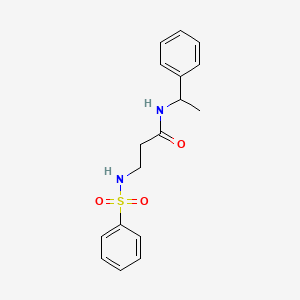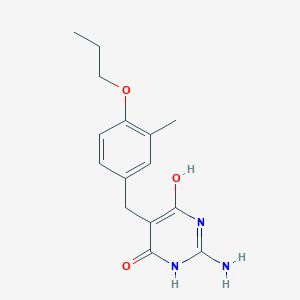
N~1~-(1-phenylethyl)-N~3~-(phenylsulfonyl)-beta-alaninamide
Vue d'ensemble
Description
N~1~-(1-phenylethyl)-N~3~-(phenylsulfonyl)-beta-alaninamide, also known as PPSBA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPSBA is a beta-alanine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Applications De Recherche Scientifique
Structural Analogues and Related Compounds in Research
Indolylarylsulfones in HIV Research : Indolylarylsulfones, which share structural features such as sulfonyl and amide groups with "N1-(1-phenylethyl)-N3-(phenylsulfonyl)-beta-alaninamide," have been analyzed for their potent inhibitory effects on human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase. These studies highlight the importance of sulfonyl and amide functionalities in designing compounds for potential therapeutic applications, particularly in AIDS treatment in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).
β-Alanine in Plant Metabolism : β-Alanine, a component of the name "N1-(1-phenylethyl)-N3-(phenylsulfonyl)-beta-alaninamide," plays a significant role in plant metabolism, including in the synthesis of pantothenate (vitamin B5) and involvement in stress responses and ethylene production. This suggests that compounds related to β-alanine could have applications in agricultural biotechnology and plant sciences (Parthasarathy, Savka, & Hudson, 2019).
Nitrogen Heterocycles in Pharmaceuticals : The role of nitrogen heterocycles, a structural feature that may be related to the compound , is critical in pharmaceuticals. A significant portion of FDA-approved drugs contains nitrogen heterocycles, underlining their importance in drug design and therapeutic applications (Vitaku, Smith, & Njardarson, 2014).
Orientations Futures
The future directions for “N~1~-(1-phenylethyl)-N~3~-(phenylsulfonyl)-beta-alaninamide” and related compounds could involve further exploration of their potential in the treatment of neurodegenerative disorders . More research is needed to fully understand their properties and potential applications.
Mécanisme D'action
Mode of Action
The exact mode of action of N1-(1-phenylethyl)-N~3~-(phenylsulfonyl)-beta-alaninamide is currently unknown due to the lack of specific studies on this compound . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N1-(1-phenylethyl)-N~3~-(phenylsulfonyl)-beta-alaninamide . .
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14(15-8-4-2-5-9-15)19-17(20)12-13-18-23(21,22)16-10-6-3-7-11-16/h2-11,14,18H,12-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYARFBVBJPGYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)
![diethyl [(2-methyl-3-furyl)methyl]phosphonate](/img/structure/B4625268.png)

![5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625283.png)
![4-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4625284.png)
![4-(4-fluorophenyl)-3-[(2-phenoxyethyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4625292.png)
![N-[2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625293.png)

![4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4625299.png)
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625304.png)
![N-(2-methoxyethyl)-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4625312.png)
![N~1~-cyclopropyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4625321.png)
![6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4625346.png)